Hydroxyzine (D4' dihydrochloride)
CAS No.: 1219805-91-0
Cat. No.: VC0196426
Molecular Formula: C21H25D4Cl3N2O2
Molecular Weight: 451.86
Purity: 95% by HPLC; 99% atom D
* For research use only. Not for human or veterinary use.

CAS No. | 1219805-91-0 |
---|---|
Molecular Formula | C21H25D4Cl3N2O2 |
Molecular Weight | 451.86 |
IUPAC Name | 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]-1,1,2,2-tetradeuterioethanol;dihydrochloride |
Standard InChI | InChI=1S/C21H27ClN2O2.2ClH/c22-20-8-6-19(7-9-20)21(18-4-2-1-3-5-18)24-12-10-23(11-13-24)14-16-26-17-15-25;;/h1-9,21,25H,10-17H2;2*1H/i15D2,17D2;; |
SMILES | C1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl |
Chemical Identity and Structural Characteristics
Hydroxyzine (D4 dihydrochloride) is a deuterated form of hydroxyzine dihydrochloride, a first-generation antihistamine in the piperazine family. The parent compound hydroxyzine was first developed by Union Chimique Belge in 1956 and later approved by Pfizer for sale in the United States that same year . The deuterated version maintains the same pharmacological properties as regular hydroxyzine but features four hydrogen atoms replaced with deuterium (heavy hydrogen) atoms. This isotopic substitution creates a compound that is virtually identical in chemical behavior to the non-deuterated version but can be distinguished through specialized analytical techniques.
The molecular structure of hydroxyzine D4 dihydrochloride retains the core piperazine ring system characteristic of the hydroxyzine compound family. The deuterium atoms are strategically positioned within the molecule to create a stable isotopically labeled version that maintains the same chemical reactivity profile as the parent compound. This structural similarity makes it ideal for use as an internal standard in quantitative analytical methods, particularly in pharmacokinetic studies and drug metabolism research.
Physical and Chemical Properties
Hydroxyzine D4 dihydrochloride possesses distinct physical and chemical properties that are summarized in the following table:
The compound maintains the pharmacological profile of standard hydroxyzine while featuring the specific mass difference introduced by the four deuterium atoms. This characteristic makes it particularly valuable for mass spectrometry-based analytical methods where the distinct molecular weight can be leveraged for accurate quantification of the parent drug.
Pharmacological Profile
Applications and Therapeutic Uses
The parent compound hydroxyzine has well-established therapeutic applications across multiple medical fields:
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Dermatology: Treatment of itchiness, chronic urticaria, atopic dermatitis, and histamine-mediated pruritus
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Antiemetic: Relief of nausea, including that caused by motion sickness
Clinical Evidence and Research Findings
Observational Study Results
While no specific clinical studies on hydroxyzine D4 dihydrochloride appear in the available literature, significant research has been conducted on the parent compound. A notable real-world, non-interventional observational study examined hydroxyzine's effectiveness in treating chronic pruritus in 400 Indian patients across seven dermatology centers .
The study evaluated improvements in quality of life using the Dermatology Quality of Life Index (DLQI) and symptom severity using the 5-D itch scale over a 12-week period. The results demonstrated statistically significant improvements in both metrics, as summarized in the following table:
Outcome Measure | Baseline | 2 Weeks | 4 Weeks | 8 Weeks | 12 Weeks | Statistical Significance |
---|---|---|---|---|---|---|
DLQI Score | Baseline value | Reduced | Further reduced | Further reduced | Lowest value | p < 0.0001 at all timepoints |
5-D Itch Score | Baseline value | Reduced | Further reduced | Further reduced | Lowest value | p < 0.0001 at all timepoints |
Early Termination Due to Symptom Relief | - | - | - | - | 48.34% (189/391) | - |
These findings highlight the efficacy of hydroxyzine in improving both objective symptom measures and patient-reported quality of life outcomes in dermatological conditions characterized by pruritus . While these results pertain to the non-deuterated hydroxyzine, they provide valuable context for understanding the clinical applications of the chemical class to which hydroxyzine D4 dihydrochloride belongs.
Analytical Applications
Hydroxyzine D4 dihydrochloride serves as an invaluable tool in analytical chemistry, particularly in pharmaceutical analysis and biomedical research. The deuterium labeling creates a compound that behaves virtually identically to non-deuterated hydroxyzine in chromatographic systems but can be distinguished by mass spectrometry due to the mass difference.
This property makes hydroxyzine D4 dihydrochloride ideal for use as an internal standard in quantitative analyses, including:
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Liquid chromatography-mass spectrometry (LC-MS) methods for quantifying hydroxyzine levels in biological samples
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Pharmacokinetic studies tracking hydroxyzine metabolism and distribution
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Quality control procedures in pharmaceutical manufacturing
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Forensic and toxicological analyses
The compound's stability and reliable isotopic signature allow for precise correction of matrix effects and processing variations during analytical procedures, significantly improving the accuracy and reproducibility of quantitative measurements.
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